N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core substituted with a pyrrolidine ring, a thiophen-2-yl group at position 7, and an acetamide-linked 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-31-15-8-7-14(12-16(15)32-2)24-18(29)13-28-22(30)20-21(19(26-28)17-6-5-11-33-17)34-23(25-20)27-9-3-4-10-27/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKIMSVUTPTLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic effects, and relevant research findings.
Chemical Structure
The compound features a unique structure that incorporates various functional groups, which contribute to its biological properties. The IUPAC name and molecular formula are as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H32N4O5S |
| Molecular Weight | 524.6 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. Notably, the thiazolo-pyridazin moiety is known for its ability to interact with multiple targets in cellular signaling pathways.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. A study reported that related compounds displayed IC50 values for COX inhibition ranging from 0.2 μM to 17.5 μM, indicating potential anti-inflammatory applications .
Cytotoxicity
Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The LC50 values observed in cytotoxicity assays indicate that it can effectively induce cell death in targeted cancer cells.
Case Studies and Research Findings
- Study on COX Inhibition :
-
Cytotoxicity Assessment :
- In vitro assays were conducted on several cancer cell lines to assess cytotoxic effects. The compound exhibited selective toxicity with lower LC50 values compared to standard chemotherapeutic agents, indicating its potential as a novel anticancer agent.
- Antioxidant Evaluation :
Comparison with Similar Compounds
Table 1: Structural and Hypothetical Property Comparison
Context in Drug Discovery
highlights a drug discovery initiative targeting DUX4 inhibitors using "complex compounds chemically synthesized but more similar to natural products" . In contrast, the fluorinated analogue () may prioritize target selectivity via halogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
